molecular formula C6Br2Cl3F9 B13407134 1,6-Dibromo-2,3,5-trichlorononafluorohexane CAS No. 85131-86-8

1,6-Dibromo-2,3,5-trichlorononafluorohexane

Cat. No.: B13407134
CAS No.: 85131-86-8
M. Wt: 509.2 g/mol
InChI Key: RKKGNUHLABLELO-UHFFFAOYSA-N
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Description

1,6-Dibromo-2,3,5-trichlorononafluorohexane is a halogenated organic compound with the molecular formula C₆Br₂Cl₃F₉ and a molecular weight of 509.217 g/mol . This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, making it a highly halogenated molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is typically synthesized through a photochemical dehalogenation process. This involves the use of 2-propanol or butane as a solvent and difluoroacetic acid as an esterification agent. The reaction is carried out under photochemical conditions, often in the presence of light or ultraviolet radiation .

Industrial Production Methods: The industrial production of this compound is a byproduct of the production of hexachlorocyclopentadiene and 2,3,5-trichlorononafluorohexane . The process involves similar reaction conditions as the synthetic routes, with the use of appropriate solvents and esterification agents.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under suitable conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce less halogenated compounds.

Scientific Research Applications

1,6-Dibromo-2,3,5-trichlorononafluorohexane has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.

    Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore the potential therapeutic applications of halogenated compounds, including their use as antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high levels of halogenation.

Mechanism of Action

The mechanism of action of 1,6-Dibromo-2,3,5-trichlorononafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    1,1,2-Trichloromethane: A halogenated compound with similar reactivity and applications.

    Hexachlorocyclopentadiene: Another highly halogenated compound used in similar industrial processes.

Uniqueness: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and applications compared to other halogenated compounds.

Properties

CAS No.

85131-86-8

Molecular Formula

C6Br2Cl3F9

Molecular Weight

509.2 g/mol

IUPAC Name

1,6-dibromo-2,3,5-trichloro-1,1,2,3,4,4,5,6,6-nonafluorohexane

InChI

InChI=1S/C6Br2Cl3F9/c7-5(17,18)2(10,13)1(9,12)4(15,16)3(11,14)6(8,19)20

InChI Key

RKKGNUHLABLELO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)Br)(F)Cl)(F)Cl)(C(C(F)(F)Br)(F)Cl)(F)F

Origin of Product

United States

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